2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide
Description
Properties
IUPAC Name |
2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3S/c1-11-6-16(25)23-12(9-27-17(23)20-11)7-15(24)21-13-8-14(19-10-18-13)22-2-4-26-5-3-22/h6,8,10,12H,2-5,7,9H2,1H3,(H,18,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNKQXSNGDNWPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC(=NC=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes. The reaction is often carried out in isopropyl alcohol at controlled temperatures, sometimes under ultrasonic activation to enhance reaction rates.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound. The use of automated synthesis platforms can also streamline the production process, reducing human error and increasing efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be facilitated by reagents such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a variety of biological activities:
- Antimicrobial Activity : The compound shows promise as an antibacterial agent. In studies, it demonstrated effective inhibition against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells, making it a candidate for anticancer drug development.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its potential use in treating inflammatory diseases.
- Antidiabetic Activity : Research suggests that it may influence metabolic pathways related to diabetes management.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various thiazolo-pyrimidine derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus, indicating its potential as a broad-spectrum antibacterial agent.
Case Study 2: Anticancer Activity
In vitro assays revealed that the compound induced apoptosis in HepG2 liver cancer cells. The IC50 values indicated effective cytotoxicity at low concentrations, with mechanisms involving upregulation of p53 and downregulation of anti-apoptotic proteins such as Bcl-2.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine | Thiazole and pyrimidine rings | Antimicrobial |
| 7-Methylthiazolo[3,2-a]pyrimidin | Similar ring structure | Anti-inflammatory |
| 3-Oxo-cyclopentapyridazine derivative | Cyclopentapyridazine moiety | Anticancer |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, leading to the inhibition of their activity. The exact pathways involved are still under investigation, but research suggests that it may interfere with cellular signaling processes, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues with Thiazolo-Pyrimidine Cores
Table 1: Structural and Functional Comparison of Thiazolo-Pyrimidine Derivatives
Key Observations :
- Core Flexibility: The thiazolo[3,2-a]pyrimidine core in the target compound and ’s derivative allows puckering (flattened boat conformation), enhancing conformational adaptability for target binding . In contrast, thiazolo[4,5-d]pyrimidines () exhibit rigidity due to fused thieno-pyrimidine systems.
- Substituent Effects : The morpholine group in the target compound improves aqueous solubility compared to ’s trimethoxybenzylidene substituent, which may reduce bioavailability due to hydrophobicity.
Key Observations :
- The target compound’s synthesis likely involves amide coupling between thiazolo-pyrimidine and morpholinopyrimidine precursors, similar to ’s microwave-assisted protocols for efficiency.
- ’s method achieves high yields (78%) but requires prolonged reflux, whereas microwave-assisted synthesis () may offer faster kinetics.
Crystallographic and Hydrogen-Bonding Profiles
Table 3: Structural Parameters of Thiazolo-Pyrimidine Crystals
Key Observations :
- ’s derivative forms chains via C–H···O bonds, while the target compound’s amide and morpholine groups may enable stronger N–H···O interactions, promoting layered crystallization .
- The bulky trimethoxybenzylidene group in disrupts planarity, whereas the target’s morpholine-pyrimidine group could enhance stacking interactions.
Pharmacological Implications
- Solubility : The morpholine group in the target compound improves solubility over phenyl-substituted analogues (), which may translate to better pharmacokinetics.
- Thione vs. Oxo : ’s 5-thioxo derivatives exhibit higher electron density, favoring interactions with metal ions or cysteine residues in proteins.
Biological Activity
The compound 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide is a novel heterocyclic compound that has attracted attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse scientific literature.
Chemical Structure and Properties
The chemical structure of the compound features a thiazolo-pyrimidine core linked to a morpholinopyrimidine moiety. Its molecular formula is with a molecular weight of approximately 329.4 g/mol. The presence of multiple functional groups enhances its reactivity and potential biological activity.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Thiazolo[3,2-a]pyrimidine |
| Functional Groups | Acetamide and morpholine |
| Molecular Weight | 329.4 g/mol |
| Molecular Formula | C17H19N3O2S |
Antimicrobial Activity
Compounds with similar structural motifs have demonstrated significant antimicrobial properties. For instance, derivatives of thiazolo-pyrimidines have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The target compound's thiazole and pyrimidine rings are known for their role in enhancing antimicrobial efficacy.
Anti-inflammatory Properties
Research indicates that thiazolo-pyrimidine derivatives possess anti-inflammatory activities. The presence of the morpholine group may contribute to this effect by modulating inflammatory pathways .
Anticancer Potential
Several studies have reported that thiazolo-pyrimidine compounds exhibit anticancer properties. For example, derivatives have been tested against leukemia cell lines, showing cytotoxic effects with IC50 values around 158.5 µM . This suggests that the target compound may also possess similar anticancer activity.
Case Studies and Research Findings
- Synthesis and Characterization
- Biological Testing
- Molecular Docking Studies
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity and yield?
Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the thiazolo[3,2-a]pyrimidine core via cyclization under acidic or basic conditions, followed by functionalization with morpholine and acetamide groups . Critical parameters include:
- Reaction Conditions : Temperature (often 60–100°C for cyclization), solvent choice (e.g., THF or DMF for polar intermediates), and inert atmospheres to prevent oxidation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate intermediates and final products .
- Yield Optimization : Stoichiometric control of coupling reagents (e.g., EDCI/HOBt for amide bond formation) and monitoring via TLC/HPLC .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Answer:
- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of the thiazolo-pyrimidine core and morpholine substituents. Key signals include:
- Thiazole protons: δ 6.8–7.2 ppm (doublets, J = 3–5 Hz).
- Acetamide carbonyl: δ 168–170 ppm in 13C NMR .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+) and rule out side products .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives (e.g., analogs with halogen substituents) .
Advanced: How can contradictory bioactivity data (e.g., COX-2 inhibition vs. cytotoxicity) be resolved?
Answer:
Contradictions often arise from assay variability or off-target effects. Methodological strategies include:
- Dose-Response Studies : Establish IC50 values across multiple cell lines (e.g., RAW 264.7 macrophages for COX-2, HepG2 for cytotoxicity) to differentiate selective activity .
- Target Validation : Use siRNA knockdown or CRISPR-edited models to confirm mechanism specificity .
- Metabolic Profiling : LC-MS/MS to identify metabolites that may contribute to cytotoxicity (e.g., reactive quinone intermediates from morpholine oxidation) .
Advanced: What computational tools are suitable for predicting SAR in derivatives?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 (PDB ID: 5KIR). Focus on hydrogen bonding with Arg120 and hydrophobic packing in the active site .
- QSAR Modeling : Use descriptors (e.g., logP, topological polar surface area) to correlate structural features (e.g., morpholine substitution) with activity .
- DFT Calculations : Gaussian 09 to assess electronic effects (e.g., electron-withdrawing groups on thiazole enhancing electrophilicity) .
Advanced: How can synthetic challenges (e.g., low yields in amide coupling) be addressed?
Answer:
- Reagent Selection : Replace EDCI/HOBt with PyBOP or HATU for sterically hindered amines .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hr conventional heating) and improve yields by 15–20% .
- Protecting Groups : Temporarily protect reactive sites (e.g., Boc on morpholine) to prevent side reactions during coupling .
Basic: What in vitro assays are recommended for initial biological screening?
Answer:
- Enzyme Inhibition : COX-1/COX-2 fluorometric assays (Cayman Chemical) to evaluate anti-inflammatory potential .
- Antiviral Activity : Plaque reduction assays (e.g., against HSV-1 in Vero cells) with EC50 determination .
- Cytotoxicity : MTT/WST-1 assays on normal cell lines (e.g., HEK293) to assess safety margins .
Advanced: How to design analogs to improve pharmacokinetic properties (e.g., solubility)?
Answer:
- Structural Modifications :
- Introduce polar groups (e.g., -SO3H, -OH) on the phenyl ring of the acetamide moiety .
- Replace morpholine with piperazine to enhance water solubility .
- Formulation Strategies : Nanoemulsions or cyclodextrin complexes to improve oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
